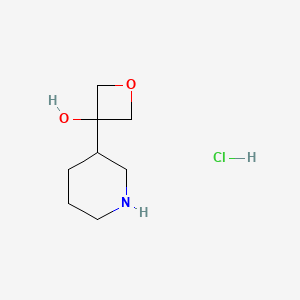![molecular formula C14H21NO B15302275 {1-[3-(Benzyloxy)propyl]cyclopropyl}methanamine](/img/structure/B15302275.png)
{1-[3-(Benzyloxy)propyl]cyclopropyl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[3-(Benzyloxy)propyl]cyclopropyl}methanamine is a versatile chemical compound with a unique structure that has garnered interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[3-(Benzyloxy)propyl]cyclopropyl}methanamine typically involves the reaction of cyclopropylmethanamine with 3-(benzyloxy)propyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
{1-[3-(Benzyloxy)propyl]cyclopropyl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl halides, sulfonyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
{1-[3-(Benzyloxy)propyl]cyclopropyl}methanamine is utilized in diverse scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {1-[3-(Benzyloxy)propyl]cyclopropyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- {1-[3-(Benzyloxy)propyl]cyclopropyl}methanol
- {1-[3-(Benzyloxy)propyl]cyclopropyl}amine
- {1-[3-(Benzyloxy)propyl]cyclopropyl}carboxylic acid
Uniqueness
{1-[3-(Benzyloxy)propyl]cyclopropyl}methanamine stands out due to its unique cyclopropyl and benzyloxy functional groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for synthesizing novel molecules and exploring new chemical reactions .
Propriétés
Formule moléculaire |
C14H21NO |
|---|---|
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
[1-(3-phenylmethoxypropyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C14H21NO/c15-12-14(8-9-14)7-4-10-16-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,15H2 |
Clé InChI |
NNJIDMAIGQWTER-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CCCOCC2=CC=CC=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


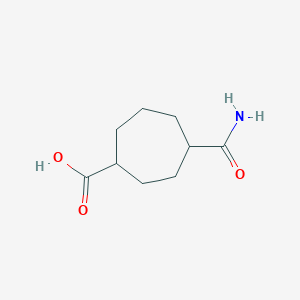
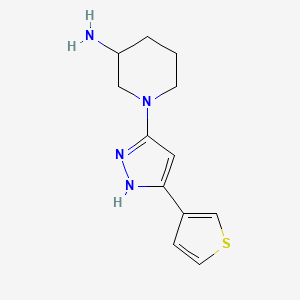

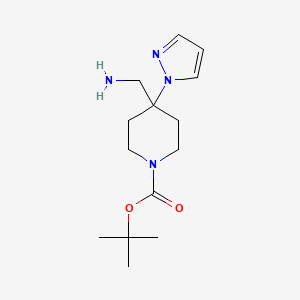
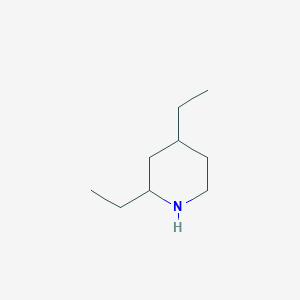
![N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine](/img/structure/B15302207.png)
![tert-butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate](/img/structure/B15302208.png)
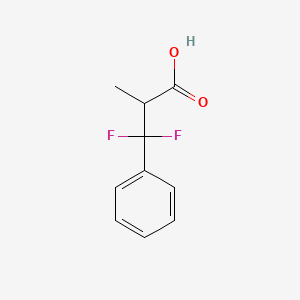
![2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B15302224.png)
amine hydrochloride](/img/structure/B15302225.png)
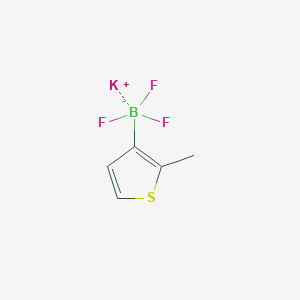
![3-[4-Bromo-2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B15302243.png)
![Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15302251.png)
